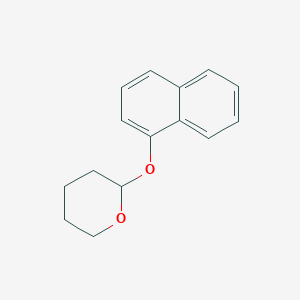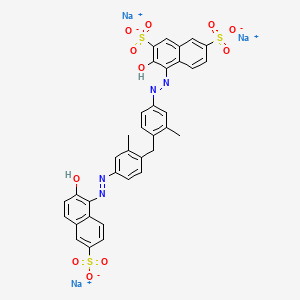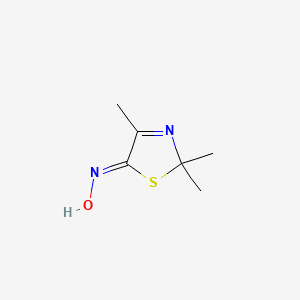
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester is a complex organic compound with a unique structure that combines a piperidine ring, a carboxylic acid group, and a dichlorophenyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Attachment of the Dichlorophenyl Ester: The dichlorophenyl ester moiety can be attached through esterification reactions, typically involving the reaction of a dichlorophenol with an appropriate acid chloride or anhydride.
Addition of the Propynyloxy Group: The propynyloxy group can be introduced through alkylation reactions, using propargyl bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving ester and piperidine functionalities.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester and piperidine groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific context and application, but it often involves binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Pyrrolidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester
- 2-Pyridinecarboxylic acid derivatives
- Other dichlorophenyl esters
Uniqueness
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
| 87374-78-5 | |
Formule moléculaire |
C15H15Cl2NO3 |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
(2,4-dichloro-5-prop-2-ynoxyphenyl) piperidine-1-carboxylate |
InChI |
InChI=1S/C15H15Cl2NO3/c1-2-8-20-13-10-14(12(17)9-11(13)16)21-15(19)18-6-4-3-5-7-18/h1,9-10H,3-8H2 |
Clé InChI |
XWGKVWPESLAFQV-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC(=C(C=C1Cl)Cl)OC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)




![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)

